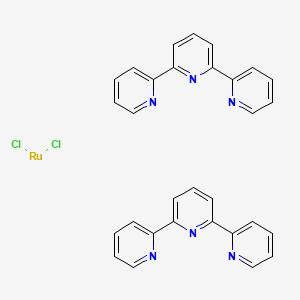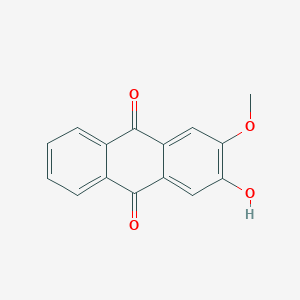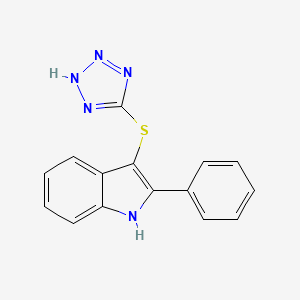
Carbamic acid, dipropyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylcarbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the nitrogen atom is substituted with two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dipropylcarbamic acid ethyl ester can be synthesized through the esterification of N,N-dipropylcarbamic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of N,N-Dipropylcarbamic acid ethyl ester may involve the use of more efficient and scalable methods. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method allows for the formation of esters under mild conditions and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropylcarbamic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N,N-dipropylcarbamic acid and ethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N,N-dipropylcarbamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Amides, ethers, or thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylcarbamic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dipropylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
N,N-Dipropylcarbamic acid ethyl ester can be compared with other carbamate esters, such as N,N-dimethylcarbamic acid ethyl ester and N,N-diethylcarbamic acid ethyl ester.
N,N-Dimethylcarbamic acid ethyl ester: This compound has two methyl groups attached to the nitrogen atom, making it less bulky compared to N,N-Dipropylcarbamic acid ethyl ester.
N,N-Diethylcarbamic acid ethyl ester: This compound has two ethyl groups attached to the nitrogen atom, which are slightly larger than methyl groups but smaller than propyl groups.
The uniqueness of N,N-Dipropylcarbamic acid ethyl ester lies in the presence of the propyl groups, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
6976-50-7 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
BPTCHOSQAFYVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


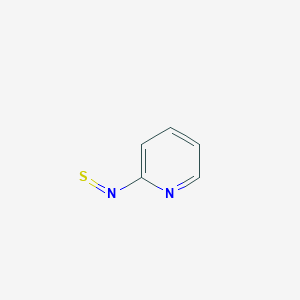

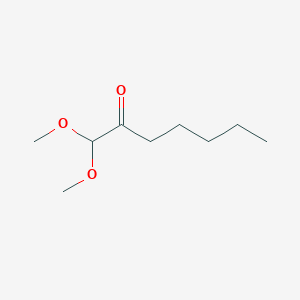
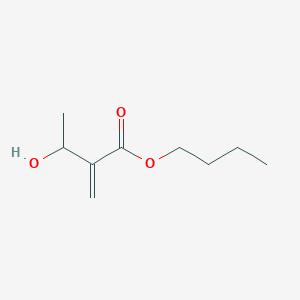
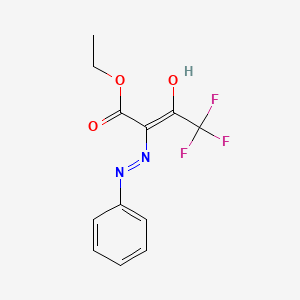
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
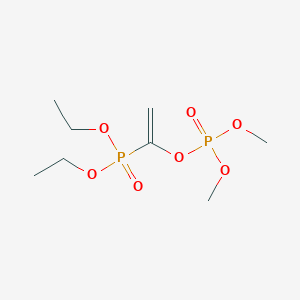

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)

